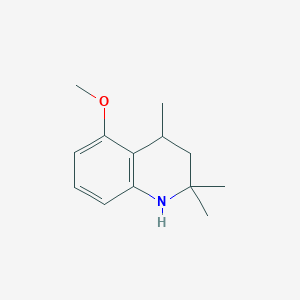

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

5-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-8-13(2,3)14-10-6-5-7-11(15-4)12(9)10/h5-7,9,14H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHNXYKKJHCVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C(=CC=C2)OC)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368157-99-6 | |

| Record name | 5-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with suitable reagents to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding quinoline derivative.

Reduction: Reduction reactions can be carried out using reducing agents to obtain different derivatives of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical transformations and develop new synthetic methodologies.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have shown its interactions with biomolecules and its effects on cellular processes. For instance, derivatives of tetrahydroquinolines have been investigated for their cytotoxic effects against cancer cell lines such as A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma) .

Table 1: Cytotoxic Effects of Tetrahydroquinoline Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| (R)-5a | A2780 | 5.4 |

| (S)-5a | A2780 | 17.2 |

| Meta-amsacrine | A2780 | Reference |

This table illustrates the comparative potency of different compounds derived from tetrahydroquinolines against specific cancer cell lines.

Medicine

The compound is being investigated for its therapeutic properties. It shows promise as a lead compound in drug discovery due to its ability to modulate biological pathways. Research has also focused on its potential as an anti-inflammatory agent and in treating cardiovascular diseases .

Industry

In industrial applications, 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science .

Case Study 1: Anticancer Activity

A study published in MDPI explored the anticancer properties of various tetrahydroquinoline derivatives. The most active compounds demonstrated significant cytotoxicity against multiple cancer cell lines. The research highlighted the importance of stereochemistry in influencing the biological effects of these compounds .

Case Study 2: Wound Healing

Research on novel spiro-tetrahydroquinoline derivatives indicated their potential in promoting wound healing. In vitro studies showed that certain derivatives significantly enhanced cell proliferation and migration in human keratocyte cells . This suggests that tetrahydroquinoline compounds may be beneficial in developing treatments for wound healing.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-1,3,5-trimethylbenzene:

Phenol, 5-methoxy-2,3,4-trimethyl-: This compound has a similar substitution pattern but is based on a phenol core rather than a tetrahydroquinoline.

Uniqueness

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties.

Biological Activity

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (MTQ) is a compound of significant interest due to its potential biological activities. With the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol, MTQ is primarily studied for its pharmacological properties and interactions with biological systems. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of MTQ typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted anilines with ketones or aldehydes in the presence of acid catalysts to yield the desired tetrahydroquinoline structure. The compound can also undergo various chemical reactions such as oxidation and reduction to form derivatives with potentially enhanced biological activity .

Antitumor Activity

Recent studies have indicated that MTQ and its derivatives exhibit notable antitumor properties. For instance, a study evaluated several tetrahydroquinoline derivatives for their in vitro antitumor activity against various cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than that of Doxorubicin, a standard chemotherapy drug:

| Compound | IC50 (μg/mL) | Comparison with Doxorubicin |

|---|---|---|

| MTQ Derivative A | 2.5 | More potent than Doxorubicin (37.5 μg/mL) |

| MTQ Derivative B | 3.0 | More potent than Doxorubicin |

| MTQ Derivative C | 10.0 | Less potent than Doxorubicin |

This suggests that modifications to the MTQ structure can lead to compounds with enhanced antitumor efficacy .

Anticoagulant Activity

MTQ has also been investigated for its anticoagulant properties. In vitro assays demonstrated that some derivatives significantly inhibited coagulation factors such as Factor Xa and Factor XIa. The best-performing derivative showed an IC50 value of 3.68 μM for Factor Xa inhibition and 2 μM for Factor XIa inhibition. These findings indicate potential therapeutic applications in managing coagulation disorders .

The mechanism by which MTQ exerts its biological effects is still under investigation but is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in tumor growth and coagulation pathways. For instance, docking studies have suggested that MTQ may bind to active sites on enzymes like Factor Xa and XIa, altering their activity and thereby influencing coagulation processes .

Case Studies

- Antitumor Efficacy : A study published in European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of novel tetrahydroquinoline derivatives based on MTQ. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard treatments .

- Anticoagulant Properties : Research focused on the anticoagulant activity of MTQ derivatives revealed their potential as selective inhibitors for coagulation factors. The study emphasized the importance of structural modifications in enhancing the selectivity and potency of these compounds against specific targets in the coagulation cascade .

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

The synthesis of tetrahydroquinoline derivatives typically involves cyclization strategies such as the Bischler-Napieralski reaction, acid-catalyzed cyclization of substituted anilines, or transition-metal-mediated protocols. Substituent positions (e.g., methoxy at C5, methyl groups at C2 and C4) significantly impact reaction efficiency. For example, steric hindrance from the 2,2,4-trimethyl groups may necessitate milder conditions or catalysts to avoid side reactions. Methoxy groups at C5 can direct electrophilic substitution during cyclization, favoring regioselectivity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR : NMR resolves methyl and methoxy groups (e.g., δ 1.2–1.5 ppm for CH, δ 3.8–4.0 ppm for OCH). Aromatic protons in the tetrahydroquinoline ring appear as multiplet signals between δ 6.5–7.5 ppm .

- IR : Stretching vibrations for C-O (methoxy) at ~1250 cm and N-H (secondary amine) at ~3300 cm.

- Mass Spectrometry : Molecular ion peaks ([M) and fragmentation patterns confirm the molecular weight (e.g., 233.3 g/mol for CHNO) .

Q. What safety protocols are essential when handling this compound in the lab?

Q. How do substituents like methoxy and methyl groups affect the compound’s physicochemical properties?

- Methoxy (C5) : Enhances electron density in the aromatic ring, influencing reactivity in electrophilic substitutions.

- Methyl groups (C2, C4) : Increase steric bulk, reducing solubility in polar solvents but improving thermal stability. LogP values rise with methyl substitution, impacting bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with multiple substituents?

Q. How can contradictions in reported biological activities of similar tetrahydroquinolines be resolved?

- Comparative SAR Studies : Systematically vary substituents (e.g., replace methoxy with hydroxy) and assay against target enzymes.

- Computational Modeling : Use DFT or molecular docking to predict binding affinities and rationalize discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

Q. How does the compound’s stability vary under different experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.